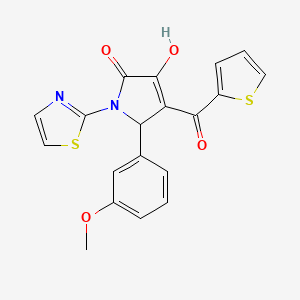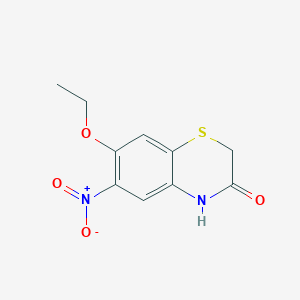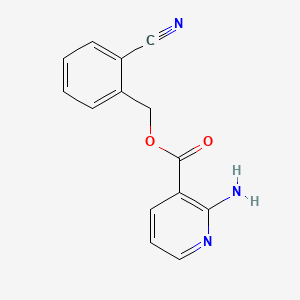![molecular formula C27H26N2O4 B14944980 (2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B14944980.png)
(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzoazepine core and a dimethoxyphenyl acrylamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzoazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Acetylation: The dibenzoazepine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with dimethoxyphenyl acrylamide: The final step involves coupling the acetylated dibenzoazepine with 3-(3,4-dimethoxyphenyl)acrylamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide: shares structural similarities with other dibenzoazepine derivatives and acrylamide compounds.
Dibenzoazepine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Acrylamide derivatives: These compounds are used in polymer chemistry and have applications in materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties. This makes it a valuable compound for further research and development in various fields.
属性
分子式 |
C27H26N2O4 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
(Z)-N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H26N2O4/c1-18(30)29-23-7-5-4-6-20(23)10-11-21-12-13-22(17-24(21)29)28-27(31)15-9-19-8-14-25(32-2)26(16-19)33-3/h4-9,12-17H,10-11H2,1-3H3,(H,28,31)/b15-9- |
InChI 键 |
AOYAJTBOMJMSJT-DHDCSXOGSA-N |
手性 SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC |
规范 SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)C=CC4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B14944905.png)

![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B14944916.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
![2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14944923.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14944924.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944938.png)
![5'-Benzyl-1-(4-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14944958.png)
![5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B14944982.png)
![ethyl 5-(1-methyl-1H-indol-3-yl)-3-[(phenylcarbonyl)amino]-6-(pyridin-2-yl)pyrazine-2-carboxylate](/img/structure/B14944990.png)


![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14945001.png)
